3-Hydroxycyclobutanecarboxylic acid structure and properties
3-Hydroxycyclobutanecarboxylic acid structure and properties
An In-depth Technical Guide to 3-Hydroxycyclobutanecarboxylic Acid: A Core Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of Constrained Scaffolds
In the landscape of medicinal chemistry and drug development, the pursuit of novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic properties is relentless. Among the vast arsenal of chemical building blocks, small, constrained ring systems have emerged as particularly valuable scaffolds. 3-Hydroxycyclobutanecarboxylic acid, a bifunctional molecule featuring a four-membered carbocyclic ring, represents a premier example of such a scaffold. Its inherent ring strain and well-defined stereochemical possibilities offer a unique platform for crafting complex molecules with precise three-dimensional orientations—a critical factor for selective interaction with biological targets.[1] This guide provides an in-depth technical overview of its structure, properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.
Part 1: Molecular Structure and Physicochemical Properties
The Core Architecture
3-Hydroxycyclobutanecarboxylic acid (Molecular Formula: C₅H₈O₃, Molecular Weight: 116.12 g/mol ) is a derivative of cyclobutane substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[2][3] This dual functionality is central to its utility, providing two distinct chemical handles for synthetic elaboration, such as esterification, amidation, or etherification.[1][4] The cyclobutane ring itself imparts conformational rigidity, limiting the rotational freedom of the substituents and presenting them in a more defined spatial arrangement compared to acyclic or larger ring analogs.
Caption: General structure of 3-Hydroxycyclobutanecarboxylic acid.
Critical Insight: The Role of Stereochemistry
The substitution pattern on the cyclobutane ring gives rise to two diastereomers: cis and trans. This stereochemical distinction is not trivial; it fundamentally dictates the molecule's shape and, consequently, its application and biological activity.
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trans-3-Hydroxycyclobutanecarboxylic acid: The hydroxyl and carboxylic acid groups are on opposite faces of the ring plane.[4] This arrangement leads to a more linear or extended conformation.
-
cis-3-Hydroxycyclobutanecarboxylic acid: The hydroxyl and carboxylic acid groups are on the same face of the ring plane. This results in a more compact, U-shaped conformation.
The ability to selectively synthesize or isolate a specific isomer is a key determinant of its utility. For instance, the cis isomer has been specifically identified for its use in developing advanced medical imaging agents.[5][6]
Caption: Stereoisomers of 3-Hydroxycyclobutanecarboxylic acid.
Physicochemical Data Summary
The following table summarizes key physicochemical properties of 3-Hydroxycyclobutanecarboxylic acid. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₃ | [2][3] |
| Molecular Weight | 116.12 g/mol | [2][3] |
| IUPAC Name | 3-hydroxycyclobutane-1-carboxylic acid | [3] |
| Physical Form | White to yellow solid or liquid | [4][7] |
| Boiling Point (Predicted) | 290.1 °C at 760 mmHg | [8][9] |
| Density (Predicted) | 1.448 g/cm³ | [8][9] |
| Solubility | Soluble in polar solvents | [4] |
Part 2: Spectroscopic and Analytical Characterization
Authenticating the structure and purity of 3-Hydroxycyclobutanecarboxylic acid is paramount. While specific spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be highly informative. The acidic proton of the carboxylic acid will appear as a characteristic broad singlet far downfield, typically between 10-12 ppm.[10] The protons on the cyclobutane ring will reside in the 2-4 ppm region. The methine protons (CH-OH and CH-COOH) would be the most downfield of the ring protons, with their precise chemical shift and coupling constants being diagnostic for distinguishing between the cis and trans isomers.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-185 ppm.[11] The carbons attached to the oxygen atoms (C-OH and C-COOH) will appear further downfield than the unsubstituted methylene carbon of the ring.
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid method for confirming the presence of the key functional groups.
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O-H Stretch: A very broad and strong absorption band is predicted from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[11][12] This will likely overlap with the sharper O-H stretch from the alcohol group.
-
C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹ is definitive for the carbonyl group of the carboxylic acid.[12]
-
C-O Stretch: A band in the 1210-1320 cm⁻¹ region corresponds to the C-O stretching of the carboxylic acid.[12]
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]+ at m/z 116 would be expected. Key fragmentation patterns would likely include the loss of a water molecule ([M-H₂O]⁺), the loss of a carboxyl group ([M-COOH]⁺), and other cleavages of the cyclobutane ring.
Part 3: Synthesis and Reactivity
Strategic Approach to Synthesis
A robust and scalable synthesis is crucial for the utility of any building block. A logical and field-proven approach to synthesizing 3-Hydroxycyclobutanecarboxylic acid involves the reduction of its corresponding ketone precursor, 3-oxocyclobutanecarboxylic acid. This precursor itself is accessible through several patented routes.[13][14] The choice of reducing agent for the final step is critical as it can dictate the stereochemical outcome, yielding either the cis or trans isomer preferentially.
Caption: Proposed synthetic workflow for 3-Hydroxycyclobutanecarboxylic acid.
Exemplary Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid (Precursor)
This protocol is adapted from established methodologies and illustrates a common approach to forming the cyclobutane ring.[15]
Causality: The strategy involves a condensation ring-closure reaction between a malonate derivative and a 1,3-dihalopropane equivalent, followed by hydrolysis and decarboxylation to yield the target keto-acid.[16]
Step-by-Step Methodology:
-
Deprotonation: To a cooled (0-5 °C) solution of N,N-dimethylformamide (DMF), add potassium tert-butoxide. The choice of a strong, non-nucleophilic base is critical to fully deprotonate the malonate ester in the next step without competing side reactions.
-
Enolate Formation: Slowly add a solution of diisopropyl malonate in DMF to the base suspension. This forms the nucleophilic enolate species required for the subsequent cyclization.
-
Cyclization: Add a 1,3-dielectrophile such as 1,3-dibromopropane (or a protected equivalent) to the reaction mixture and heat. This Williamson-ether-synthesis-like reaction proceeds via a double nucleophilic substitution to form the four-membered ring.
-
Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid and water to the crude cyclized product and heat. This step serves two purposes: it hydrolyzes the diester to a diacid, and the resulting malonic acid derivative readily undergoes decarboxylation upon heating to yield the final 3-oxocyclobutanecarboxylic acid.
-
Purification: After reaction completion, extract the product into an organic solvent (e.g., dichloromethane), dry, and concentrate. Recrystallization can be performed to obtain a high-purity product.
Exemplary Protocol 2: Stereoselective Reduction to Final Product
Causality: The reduction of the ketone at the 3-position generates the hydroxyl group. The stereochemical outcome is governed by the facial selectivity of the hydride attack on the carbonyl. This can be influenced by the choice of reducing agent.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-oxocyclobutanecarboxylic acid in a suitable solvent, such as methanol or ethanol, at 0 °C.
-
Reduction:
-
For cis (thermodynamic) product: Slowly add a simple hydride reducing agent like sodium borohydride (NaBH₄). The small hydride ion can attack from either face, often leading to the more thermodynamically stable product after equilibration.
-
For trans (kinetic) product: Employ a bulkier reducing agent (e.g., L-Selectride®). The steric hindrance of the reagent favors attack from the less hindered face of the carbonyl, often leading to the kinetic product.
-
-
Quenching: After the reaction is complete (monitored by TLC or LC-MS), carefully quench the excess reducing agent by the slow addition of dilute acid.
-
Workup and Isolation: Neutralize the reaction mixture and extract the product with an appropriate organic solvent. The crude product can then be purified by column chromatography or recrystallization to isolate the desired stereoisomer.
Part 4: Applications in Drug Discovery and Development
The unique structural features of 3-hydroxycyclobutanecarboxylic acid make it a highly sought-after intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Core Scaffold for Biologically Active Molecules
The conformational rigidity of the cyclobutane ring helps to reduce the entropic penalty upon binding to a protein target, potentially leading to higher binding affinity. This makes it an attractive scaffold for designing enzyme inhibitors and receptor antagonists where a precise orientation of functional groups is required.[1]
Case Study: Precursor for PET Imaging Agents
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used extensively in oncology. The development of novel PET radiotracers is critical for early tumor detection and monitoring treatment response. cis-3-Hydroxycyclobutanecarboxylic acid has been identified as a non-natural amino acid used in the preparation of PET imaging agents for detecting human tumors, in some cases showing higher sensitivity than the standard tracer, FDG.[5][6]
Gateway to Complex APIs: Kinase Inhibitors
The precursor, 3-oxocyclobutanecarboxylic acid, is a documented key intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune and inflammatory diseases.[13][14] The subsequent reduction to the hydroxyl derivative provides a crucial building block for further elaboration into these complex and high-value APIs.
Caption: Logical flow from intermediate to final API.
Part 5: Safety and Handling
As a reactive chemical intermediate, proper handling of 3-Hydroxycyclobutanecarboxylic acid is essential.
Hazard Identification
The compound is classified with several hazards that necessitate careful handling in a laboratory setting.[3]
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) | Reference(s) |
| Acute Toxicity, Oral (Category 3) | GHS06 | Danger | H301: Toxic if swallowed | [2] |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | [3][7] |
| Serious Eye Damage/Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | [3][7] |
| Specific Target Organ Toxicity (Single Exposure, Respiratory Irritation) | GHS07 | Warning | H335: May cause respiratory irritation | [3][7] |
Recommended Handling and First Aid
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
First Aid (In case of exposure):
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[8]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[18]
-
Conclusion
3-Hydroxycyclobutanecarboxylic acid stands out as a strategically important building block in modern organic synthesis and medicinal chemistry. Its combination of a constrained cyclobutane ring and dual hydroxyl/carboxylic acid functionality provides a powerful tool for creating molecules with well-defined three-dimensional structures. The ability to control its stereochemistry further enhances its value, enabling the synthesis of specific isomers required for targeted biological activity, from PET imaging agents to complex kinase inhibitors. A thorough understanding of its properties, synthesis, and handling is essential for any research or development professional seeking to leverage this versatile scaffold for the next generation of innovative therapeutics.
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